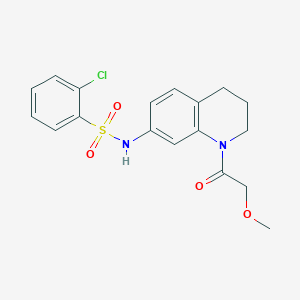

2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its structural uniqueness lies in its combination of a benzene sulfonamide group with a tetrahydroquinoline moiety, making it an intriguing subject for chemical and pharmaceutical research.

Properties

IUPAC Name |

2-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-25-12-18(22)21-10-4-5-13-8-9-14(11-16(13)21)20-26(23,24)17-7-3-2-6-15(17)19/h2-3,6-9,11,20H,4-5,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZSCCKWKPQZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Types of Reactions:

Oxidation: The compound may undergo oxidative transformations, particularly at the methoxyacetyl or tetrahydroquinoline moiety.

Reduction: Selective reduction can be achieved under specific conditions, targeting functional groups like the sulfonamide.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the sulfonamide group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products:

Oxidation Products: May include carboxylic acids or hydroxylated derivatives.

Reduction Products: Could involve amines or partially reduced sulfonamides.

Substitution Products: Depending on the substituent introduced, derivatives with varied functional groups.

Scientific Research Applications

Chemistry:

Catalysts: Potential use as a ligand in catalysis due to its ability to coordinate with metals.

Synthetic Intermediates: Serves as a valuable intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Antimicrobial Agents: Sulfonamide derivatives are known for their antimicrobial properties.

Enzyme Inhibition: Potential inhibitor of enzymes involved in various diseases.

Industry:

Pharmaceuticals: Used in the design of new drug molecules.

Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

Unique Features:

Methoxyacetyl Substitution: Unlike many sulfonamides, the presence of this group enhances specific biological activities.

Tetrahydroquinoline Core: Provides a distinctive pharmacophore compared to simple aromatic sulfonamides.

Comparison with Similar Compounds

Sulfamethoxazole: A well-known antibiotic with a simpler structure.

2-chloro-N-(quinolin-7-yl)benzenesulfonamide: Lacks the methoxyacetyl group, offering a comparative analysis of biological activity.

This compound's intriguing structure and versatile applications make it a valuable subject for ongoing research in various fields.

Biological Activity

The compound 2-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a derivative of sulfonamide and tetrahydroquinoline, which has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a sulfonamide moiety attached to a tetrahydroquinoline framework. Its molecular formula is , with a molecular weight of approximately 364.85 g/mol. The presence of the methoxyacetyl group enhances its lipophilicity, potentially influencing its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Folate Synthesis : Similar to other sulfonamides, this compound may interfere with bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), leading to impaired nucleic acid synthesis.

- Modulation of Apoptotic Pathways : The tetrahydroquinoline structure may interact with various cellular receptors or enzymes that regulate apoptosis and cell proliferation.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Testing :

Data Table: Summary of Biological Activities

Q & A

Q. What are the key structural features and synthetic routes for this compound?

The compound contains a benzenesulfonamide core, a chloro substituent, a tetrahydroquinoline scaffold, and a 2-methoxyacetyl group. Synthesis typically involves:

- Step 1 : Formation of the tetrahydroquinoline ring via catalytic hydrogenation or reductive amination of a quinoline precursor .

- Step 2 : Introduction of the 2-methoxyacetyl group via acylation under basic conditions (e.g., using 2-methoxyacetyl chloride and triethylamine) .

- Step 3 : Sulfonamide coupling using 2-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) .

Characterization : NMR (¹H/¹³C), HPLC for purity, and mass spectrometry for molecular weight confirmation are critical .

Q. What initial biological screening approaches are recommended?

- In vitro assays : Prioritize enzyme inhibition studies (e.g., kinases or carbonic anhydrases) due to sulfonamide bioactivity .

- Cell-based assays : Evaluate cytotoxicity (e.g., MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7) .

- Controls : Compare with structurally related sulfonamides (e.g., 4-chloro-N-(1-phenylsulfonyl-tetrahydroquinolin-7-yl)benzenesulfonamide) to assess substituent effects .

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation step?

- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic acylation efficiency .

- Solvent optimization : Replace THF with dichloromethane (DCM) to reduce side reactions .

- Monitoring : Track reaction progress via TLC or in situ IR spectroscopy to terminate at peak conversion .

Data contradiction : If low yields persist, consider steric hindrance from the tetrahydroquinoline ring; alternative protecting groups (e.g., Boc) may improve accessibility .

Q. How to resolve discrepancies in biological activity data across studies?

- Structural validation : Confirm batch-to-batch consistency using X-ray crystallography (e.g., compare with Acta Cryst. data for analogous sulfonamides) .

- Assay conditions : Standardize pH (7.4 vs. 6.5 can alter sulfonamide ionization) and serum protein binding (use fetal bovine serum controls) .

- Meta-analysis : Cross-reference with PubChem bioactivity data for related compounds (e.g., N-(1-ethylsulfonyl-tetrahydroquinolin-7-yl)-methanesulfonamide) to identify trends .

Q. What advanced techniques characterize electronic and steric effects of the 2-methoxyacetyl group?

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict nucleophilic attack sites .

- X-ray crystallography : Resolve stereochemistry of the tetrahydroquinoline ring and confirm methoxyacetyl orientation (e.g., as in Acta Cryst. E70: o199) .

- SAR studies : Synthesize analogs with substituent variations (e.g., ethoxyacetyl or acetyl groups) to correlate structure with kinase inhibition .

Methodological Considerations

Q. How to address poor solubility in pharmacological assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug strategy : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the sulfonamide nitrogen .

- Analytical validation : Confirm solubility via dynamic light scattering (DLS) or nephelometry .

Q. What strategies mitigate racemization during synthesis?

- Chiral catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes for enantioselective tetrahydroquinoline formation .

- Low-temperature acylation : Conduct reactions at −20°C to minimize epimerization .

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers .

Key Challenges & Future Directions

- Stereochemical complexity : Develop chiral auxiliaries for scalable enantioselective synthesis .

- Off-target effects : Use CRISPR-Cas9 gene editing to validate target specificity in isogenic cell lines .

- In vivo profiling : Conduct pharmacokinetic studies in rodent models to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.